molecular formula C18H11ClN2OS B12462978 (2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one

(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one

Cat. No.: B12462978
M. Wt: 338.8 g/mol
InChI Key: USZIBCJZDSWTKW-UHFFFAOYSA-N
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Description

(2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphtho[1,2-b]thiophene core structure, which is conjugated with a hydrazone moiety The presence of the 2-chlorophenyl group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one typically involves the condensation of 2-chlorophenylhydrazine with naphtho[1,2-b]thiophene-3-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the hydrazone moiety can lead to the formation of corresponding azo compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the hydrazone group to the corresponding hydrazine derivative.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: It is being investigated for its potential use as an anticancer agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Industry: The compound can be used in the development of organic semiconductors and other materials with electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. These interactions can trigger apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

    2-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.

    Naphtho[1,2-b]thiophene-3-one: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar structural features and reactivity.

Comparison: (2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one is unique due to the combination of its naphtho[1,2-b]thiophene core and the hydrazone moiety. This combination imparts distinct electronic and steric properties, making it more versatile in its applications compared to simpler hydrazones or naphtho[1,2-b]thiophene derivatives. The presence of the 2-chlorophenyl group further enhances its reactivity and potential for biological interactions.

Properties

Molecular Formula

C18H11ClN2OS

Molecular Weight

338.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)diazenyl]benzo[g][1]benzothiol-3-ol

InChI

InChI=1S/C18H11ClN2OS/c19-14-7-3-4-8-15(14)20-21-18-16(22)13-10-9-11-5-1-2-6-12(11)17(13)23-18/h1-10,22H

InChI Key

USZIBCJZDSWTKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3O)N=NC4=CC=CC=C4Cl

Origin of Product

United States

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